molecular formula C33H58O3Si B14038792 (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol

(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol

Cat. No.: B14038792
M. Wt: 530.9 g/mol
InChI Key: XVKFSLZSLVBIPO-HZZOFECHSA-N
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Description

The compound (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of functional groups, including hydroxyl, methylidene, and silyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Indene Derivative: This step involves the cyclization of a suitable precursor to form the hexahydro-1H-inden-4-ylidene structure.

    Introduction of the Hydroxy and Methyl Groups: This is achieved through selective hydroxylation and methylation reactions.

    Formation of the Cyclohexan-1-ol Derivative: This involves the cyclization of an appropriate precursor to form the cyclohexan-1-ol structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and H2 (Hydrogen) with a catalyst.

    Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in areas where modulation of specific biological pathways is needed.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Modulation of Receptors: It could interact with cell surface receptors, altering signal transduction pathways.

    Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexan-1-ol
  • (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-methoxy-4-methylidenecyclohexan-1-ol

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this group.

Properties

Molecular Formula

C33H58O3Si

Molecular Weight

530.9 g/mol

IUPAC Name

(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(34)22-30(24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15?,26-16-/t23-,27-,28-,29+,30+,33-/m1/s1

InChI Key

XVKFSLZSLVBIPO-HZZOFECHSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O)C

Origin of Product

United States

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